molecular formula C2H6KO2PS2 B091557 potassium;dimethoxy-sulfanylidene-sulfido-λ5-phosphane CAS No. 16001-68-6

potassium;dimethoxy-sulfanylidene-sulfido-λ5-phosphane

Cat. No.: B091557
CAS No.: 16001-68-6
M. Wt: 196.27 g/mol
InChI Key: CSVGVAJDOGBMLW-UHFFFAOYSA-M
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Description

potassium;dimethoxy-sulfanylidene-sulfido-λ5-phosphane is a chemical compound that belongs to the class of organophosphates. It is commonly used in various fields such as medical research, environmental research, and industrial research. This compound is known for its unique chemical properties and its applications in different scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;dimethoxy-sulfanylidene-sulfido-λ5-phosphane typically involves the reaction of Phosphorodithioic acid, O,O-dimethyl ester with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired potassium salt. The general reaction can be represented as follows:

Phosphorodithioic acid, O,O-dimethyl ester+Potassium hydroxidePhosphorodithioic acid, O,O-dimethyl ester, potassium salt (1:1)+Water\text{Phosphorodithioic acid, O,O-dimethyl ester} + \text{Potassium hydroxide} \rightarrow \text{this compound} + \text{Water} Phosphorodithioic acid, O,O-dimethyl ester+Potassium hydroxide→Phosphorodithioic acid, O,O-dimethyl ester, potassium salt (1:1)+Water

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and it often includes steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

potassium;dimethoxy-sulfanylidene-sulfido-λ5-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The ester groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorodithioic acid oxides, while substitution reactions can produce a variety of substituted phosphorodithioates .

Scientific Research Applications

potassium;dimethoxy-sulfanylidene-sulfido-λ5-phosphane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical syntheses and reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pesticides, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of potassium;dimethoxy-sulfanylidene-sulfido-λ5-phosphane involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Phosphorodithioic acid, O,O-diethyl ester: This compound has similar chemical properties but different ester groups.

    Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester: Another related compound with different substituents

Uniqueness

potassium;dimethoxy-sulfanylidene-sulfido-λ5-phosphane is unique due to its specific ester groups and potassium salt form. These characteristics give it distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

potassium;dimethoxy-sulfanylidene-sulfido-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O2PS2.K/c1-3-5(6,7)4-2;/h1-2H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVGVAJDOGBMLW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(OC)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6KO2PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

756-80-9 (Parent)
Record name Phosphorodithioic acid, O,O-dimethyl ester, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016001686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90166785
Record name Phosphorodithioic acid, O,O-dimethyl ester, potassium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16001-68-6
Record name Phosphorodithioic acid, O,O-dimethyl ester, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016001686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorodithioic acid, O,O-dimethyl ester, potassium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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